molecular formula C11H12BrNO B1374080 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1339869-22-5

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B1374080
CAS No.: 1339869-22-5
M. Wt: 254.12 g/mol
InChI Key: MAANYRXFXUAIRN-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one: is a chemical compound with the molecular formula C11H12BrNO. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the bromination of 3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .

Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurodegenerative pathways, thereby providing neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the bromine atom and the ethyl group in 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one contributes to its unique reactivity and potential biological activity. These structural features enable it to interact with specific molecular targets in ways that similar compounds may not .

Properties

IUPAC Name

5-bromo-3-ethyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-7-6-9-8(11(14)13-7)4-3-5-10(9)12/h3-5,7H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAANYRXFXUAIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(C=CC=C2Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 2
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5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 3
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 4
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 5
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 6
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one

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